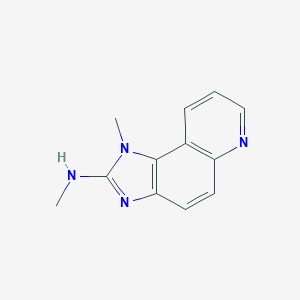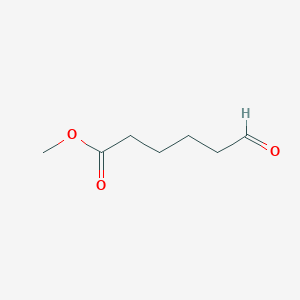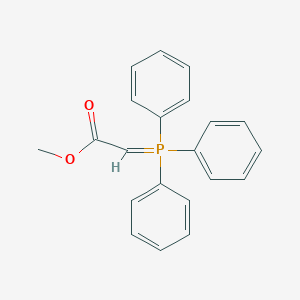
4-nitrophenyl-alpha-D-galactopyranoside
Overview
Description
4-Nitrophenyl α-D-galactopyranoside is a substrate used to determine α-galactosidase activity . It is an alpha-D-galactopyranoside having a 4-nitrophenyl substituent at the anomeric position .
Molecular Structure Analysis
4-Nitrophenyl α-D-galactopyranoside is an artificial substrate of 4-nitrophenyl (pNP) glycopyranoside for detecting α-galactosidase activity .Chemical Reactions Analysis
4-Nitrophenyl α-D-galactopyranoside is used as a substrate in the determination of α-galactosidase activity .Physical And Chemical Properties Analysis
4-Nitrophenyl α-D-galactopyranoside is a powder that is soluble in methanol (100 mg/mL, clear to very slightly hazy) . Its molecular formula is C12H15NO8 and it has a molecular weight of 301.25 g/mol .Scientific Research Applications
Substrate for α-Galactosidase Activity Detection
4-Nitrophenyl a-D-galactopyranoside is often used as a substrate to determine α-galactosidase activity . When α-galactosidase acts on this compound, it yields a soluble chromophor, which can be detected and measured, providing a convenient method for testing the activity of this enzyme .
Chemo-Enzymatic Production
A new procedure combining chemical and biocatalytic steps was developed to prepare 4-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside . The α-anomer was prepared through chemical synthesis of an anomeric mixture followed by selective removal of the β-anomer using specific enzymatic hydrolysis .
Inactivation of the β-Galactoside Transport System
4-Nitrophenyl-alpha-D-galactopyranoside (NPG) was used as a photoaffinity reagent to specifically inactivate the beta-galactoside transport system in Escherichia coli ML 308-225 membrane vesicles . This application is particularly useful in studying the transport mechanisms of bacteria.
Hydrolase Detection
This compound is used for the detection of hydrolases in tissues and membranes . Hydrolases are enzymes that catalyze the hydrolysis of a chemical bond, and their activity can be detected by the cleavage of 4-Nitrophenyl a-D-galactopyranoside.
Diagnostic Tools in Clinical Microbiology
Synthetic glycosides with chromogenic or fluorogenic groups, like 4-Nitrophenyl a-D-galactopyranoside, are often used as substrates for testing hydrolytic enzymes . These can serve as effective diagnostic tools in clinical microbiology .
Bioactive Molecule Studies
Glycosides, like 4-Nitrophenyl a-D-galactopyranoside, are important bioactive molecules with wide distribution in nature . They play critical roles in many biological processes and strongly influence human health . Therefore, this compound can be used in studies related to these bioactive molecules.
Mechanism of Action
Target of Action
4-Nitrophenyl α-D-galactopyranoside, also known as p-Nitrophenyl alpha-D-galactopyranoside or 4-nitrophenyl-alpha-D-galactopyranoside, primarily targets α-galactosidase , an enzyme that hydrolyzes the terminal alpha-galactosyl moieties from glycolipids and glycoproteins .
Mode of Action
This compound acts as a chromogenic substrate for α-galactosidase . When α-galactosidase acts on 4-Nitrophenyl α-D-galactopyranoside, it cleaves the compound, resulting in the release of 4-nitrophenol (pNP) . The amount of released pNP is significantly increased when 4-Nitrophenyl α-D-galactopyranoside is used as a substrate .
Biochemical Pathways
The action of 4-Nitrophenyl α-D-galactopyranoside is involved in the glycoside hydrolase pathway . The cleavage of this compound by α-galactosidase leads to the liberation of galactose residues . This process is fundamental to the degradation of glycolipids and glycoproteins in the body.
Pharmacokinetics
Its solubility in methanol is reported to be 100 mg/ml , which could potentially influence its absorption and distribution in the body.
Result of Action
The cleavage of 4-Nitrophenyl α-D-galactopyranoside by α-galactosidase results in the release of 4-nitrophenol (pNP), a yellow-colored compound . This color change can be used to detect the activity of α-galactosidase, making 4-Nitrophenyl α-D-galactopyranoside a useful tool in biochemical assays .
Action Environment
The action of 4-Nitrophenyl α-D-galactopyranoside is influenced by the pH of the environment . The amount of pNP liberated from the compound is significantly higher at pH 4.0 compared to other pH levels . Therefore, the efficacy of this compound as a substrate for α-galactosidase can be influenced by the pH of the environment. Additionally, the compound should be stored at -20°C and protected from light to maintain its stability.
properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBHRQDFSNCLOZ-IIRVCBMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001294432 | |
| Record name | p-Nitrophenyl α-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitrophenyl-alpha-D-galactopyranoside | |
CAS RN |
7493-95-0 | |
| Record name | p-Nitrophenyl α-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7493-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Nitrophenyl alpha-D-galactopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007493950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Nitrophenyl α-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-nitrophenyl α-D-galactopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: PNPG acts as a substrate analog for various enzymes, primarily α-galactosidases and the lactose permease of Escherichia coli (LacY).
- α-Galactosidase: PNPG binds to the active site of α-galactosidase, mimicking the natural substrate. The enzyme hydrolyzes the glycosidic bond, releasing p-nitrophenol, which can be detected spectrophotometrically. [, , , , ]
- Lactose permease: PNPG binds to LacY, mimicking lactose, and competitively inhibits lactose transport. This interaction helps elucidate the mechanism of lactose/proton symport and substrate recognition by the permease. [, , , , , , , , , , , , , ]
ANone: - Molecular Formula: C12H15NO8- Molecular Weight: 301.25 g/mol- Spectroscopic data: While specific spectroscopic data is not provided in the provided research papers, PNPG's structure can be confirmed using techniques like NMR spectroscopy and mass spectrometry. Its p-nitrophenyl group exhibits characteristic UV-Vis absorbance, facilitating its use in enzyme assays.
A: PNPG itself does not possess catalytic properties. It serves as a substrate analog for studying the catalytic properties of enzymes like α-galactosidases and lactose permease. [, , , , ]
A: While the provided research primarily focuses on experimental approaches, computational modeling can be used to study PNPG's interaction with enzymes. Docking studies can predict binding affinities and explore the structural basis for substrate recognition. []
ANone: Modifying PNPG's structure impacts its interaction with enzymes.
- Deoxy derivatives: Replacing hydroxyl groups with deoxy groups at C-2, C-3, C-4, and C-6 of the galactopyranoside ring significantly reduces binding affinity to lactose permease. The C-4 hydroxyl group is identified as the major determinant for ligand binding. []
- Methoxy substitutions: Introducing methoxy groups at C-3, C-4, and C-6 significantly diminishes binding, while the C-2 methoxy analogue binds almost normally, indicating the importance of hydrogen bonding interactions. []
- Aglycon modifications: Studies with β-galactosidase revealed that modifying the aglycon moiety of PNPG significantly affects inhibitory activity. Cyclic aliphatic and linear amine derivatives exhibit higher inhibition compared to benzylamine derivatives. []
ANone: The provided research primarily utilizes PNPG as a substrate in enzymatic assays, providing limited information about its stability under various conditions or formulation strategies. Standard practices for chemical storage and handling should be followed.
ANone: PNPG's use as a substrate for studying α-galactosidases and lactose permease emerged alongside the development of enzyme kinetics and membrane transport studies. Key milestones include:
- Early studies on lactose permease: PNPG was used in early research on the lactose permease of E. coli, characterizing its binding properties and the influence of energy coupling on substrate affinity. [, , , ]
- Site-directed mutagenesis studies: PNPG played a crucial role in elucidating the role of specific amino acid residues in substrate binding and transport by the lactose permease. [, , , , , , ]
- Mechanistic studies of α-galactosidases: PNPG has been extensively used to characterize the kinetic properties, substrate specificity, and mechanisms of action of α-galactosidases from various sources. [, , , , , ]
ANone: While primarily a biochemical tool, PNPG's applications extend to:
- Biotechnology: Research on α-galactosidases, utilizing PNPG as a substrate, has implications for applications in food processing (e.g., removal of raffinose oligosaccharides from legumes) and biofuel production. [, , ]
- Drug discovery: Characterizing enzyme inhibitors, potentially using modified PNPG derivatives, can aid in developing therapeutics targeting specific enzymes. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13709.png)


![3-Methyl-2-methylaminoimidazo[4,5-F]quinoline](/img/structure/B13716.png)






